5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, has been detailed, highlighting methods to obtain derivatives with potential for further chemical modifications. The structural analysis of these compounds, including crystal structure discussions, provides a foundation for understanding their reactivity and potential applications in materials science or as intermediates in organic synthesis (Al-Sheikh et al., 2009).
Heterocyclic Chemistry
Studies on heterocyclic derivatives, such as 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione, provide insights into the synthesis and potential applications of heterocyclic compounds. These compounds are essential in developing pharmaceuticals, agrochemicals, and dyes, showcasing the versatility of such molecular frameworks (Mataka et al., 1993).
Chemical Reactions and Modifications
The reactivity of compounds containing similar functional groups, such as reactions with primary and secondary alkylamines, unveils a pathway for creating diverse derivatives. These reactions can lead to new compounds with varied biological activities, hinting at the potential for developing novel therapeutics or chemical probes (Jeon & Kim, 2000).
Antimicrobial Activity
Research on derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has shown antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents. Such studies underline the importance of structural modifications to enhance biological activity, providing a template for future research in antimicrobial drug discovery (Ghorab et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant antitumor activities against various cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
It’s known that similar compounds can affect cell proliferation and induce apoptosis, which are key processes in many biochemical pathways .
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . It has been observed that the compound can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity .
Cellular Effects
Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Molecular Mechanism
Preliminary studies suggest that it could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Properties
IUPAC Name |
5-[[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-17(2)24-14(20)10(15(21)25-17)6-18-16-19-11(7-26-16)9-3-4-12-13(5-9)23-8-22-12/h3-7H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMCCCBPRXDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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